molecular formula C16H18BrNO4 B2732903 2-bromo-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-5-methoxybenzamide CAS No. 1788666-73-8

2-bromo-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-5-methoxybenzamide

Cat. No.: B2732903
CAS No.: 1788666-73-8
M. Wt: 368.227
InChI Key: IDCBNXWRRPKPAX-UHFFFAOYSA-N
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Description

2-bromo-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-5-methoxybenzamide is a synthetic organic compound designed for pharmaceutical and chemical biology research. It features a hybrid molecular architecture combining a 2-bromo-5-methoxybenzamide group with a furan-2-ylmethyl subunit, linked through a 2-hydroxy-2-methylpropyl chain. This structure makes it a compound of interest in several research areas. The furan ring is a privileged scaffold in medicinal chemistry, known to contribute to the bioactivity of molecules across a spectrum of therapeutic areas . Its electron-rich nature allows for various interactions with biological targets, and it is frequently explored as a bioisostere for other aromatic rings to optimize drug-like properties . Concurrently, benzamide derivatives are a significant class in drug discovery, often serving as key pharmacophores. The specific combination of the bromine and methoxy substituents on the benzamide ring, along with the furan and hydroxy groups, suggests potential for this compound to be investigated as a novel chemical entity in the development of enzyme inhibitors or receptor modulators. Researchers may find this compound particularly valuable as a building block in synthetic chemistry or as a starting point for structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO4/c1-16(20,9-12-4-3-7-22-12)10-18-15(19)13-8-11(21-2)5-6-14(13)17/h3-8,20H,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCBNXWRRPKPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=C(C=CC(=C2)OC)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-5-methoxybenzamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by coupling reactions to introduce the furan and methoxybenzamide groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This could include continuous flow reactors and the use of more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom with an amine would yield an amine derivative.

Scientific Research Applications

2-bromo-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-5-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-5-methoxybenzamide involves its interaction with specific molecular targets. The furan ring and methoxybenzamide moiety can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be grouped into three categories: benzamide derivatives , furan-containing compounds , and hydroxyalkyl-substituted amines . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Key Data (e.g., mp, bioactivity) Reference
Target Compound 2-Br, 5-OMe benzamide; 3-(furan-2-yl)-2-hydroxy-2-methylpropyl side chain 377.05 mp 191–192°C; HRMS [M+H]⁺: 377.0496
2-Amino-N-(cyclohexyl/benzyl)-5-bromobenzamide (1a–1b) 2-NH₂, 5-Br benzamide; cyclohexyl/benzyl amine side chain ~309–327 (estimated) Synthesized via EDC/HOBt coupling; biological activity under study
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Me benzamide; 2-hydroxy-1,1-dimethylethyl side chain 207.27 Confirmed as N,O-bidentate ligand for metal catalysis
5-Bromo-3-methyl-2(5H)-furanone Brominated furanone with methyl substituent 165.00 90% yield; used as intermediate in heterocyclic synthesis
Naphtho[2,1-b]furan-2-yl pyrazole derivatives (7a–15) Naphthofuran-pyrazole hybrids with varied substituents (e.g., Cl, CN, thiazole) 400–550 (estimated) Antimicrobial activity against S. aureus and E. coli
8-Amino-N-(2-hydroxy-2-methylpropyl)-imidazo[1,2-a]pyrazine-6-carboxamide Imidazopyrazine core; 2-hydroxy-2-methylpropyl side chain ~450 (estimated) PI3K inhibitor; crystalline forms for cancer therapy

Key Observations:

Structural Variations: Benzamide Core: The target compound’s bromo-methoxy substitution differs from analogs like 2-amino-5-bromo derivatives (e.g., 1a–1b), which lack the methoxy group and furan side chain .

Physicochemical Properties :

  • The target compound’s melting point (191–192°C) is higher than simpler benzamides (e.g., 1a–1b), likely due to hydrogen bonding from the hydroxyl group .
  • The furan ring may enhance metabolic stability compared to naphthofuran derivatives, which undergo ring-cleavage in microbial degradation .

Biological Activity :

  • Naphthofuran-pyrazole hybrids exhibit antimicrobial activity (MIC: 8–32 µg/mL against S. aureus) , whereas the target compound’s bromo-methoxy benzamide core may favor kinase inhibition (analogous to ).
  • The hydroxyalkyl side chain in the target compound resembles directing groups in metal-catalyzed reactions (e.g., ), hinting at applications in synthetic chemistry.

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis mirrors methodologies for related benzamides (e.g., EDC/HOBt coupling ), but the furan-hydroxylalkyl side chain requires careful regioselective bromination and coupling steps .
  • Structure-Activity Relationships (SAR): Bromine at the 2-position may enhance electrophilic reactivity, while the methoxy group at the 5-position could modulate solubility .
  • Therapeutic Potential: Crystalline forms of hydroxyalkyl-substituted amides (e.g., ) highlight the importance of solid-state characterization for drug development.

Biological Activity

The compound 2-bromo-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-5-methoxybenzamide is a derivative of benzamide that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its effects on various cell lines, antibacterial properties, and potential mechanisms of action.

Chemical Structure

The structural formula of the compound can be summarized as follows:

  • Molecular Formula : C₁₅H₁₅BrN₂O₃
  • Molecular Weight : Approximately 363.20 g/mol

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to have an IC₅₀ value in the low micromolar range, indicating potent activity.

Cell Line IC₅₀ (µM) Reference
MCF-73.1
HEK 2935.3
A5494.8

Antibacterial Activity

The compound has also demonstrated antibacterial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest a strong efficacy against strains such as Staphylococcus aureus and Enterococcus faecalis.

Bacterial Strain MIC (µM) Reference
Staphylococcus aureus8
Enterococcus faecalis8

The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses have been proposed:

  • Oxidative Stress Modulation : Some studies suggest that the compound may exert its antiproliferative effects through modulation of oxidative stress pathways, although specific mechanisms remain to be fully elucidated.
  • Inhibition of Cell Proliferation : The observed IC₅₀ values indicate that the compound may inhibit key signaling pathways involved in cell proliferation, particularly in cancer cells.
  • Antimicrobial Mechanisms : The antibacterial activity is likely due to interference with bacterial cell wall synthesis or function, though further research is needed to clarify these pathways.

Case Studies

A notable case study involved testing the compound's efficacy in vitro against a panel of cancer cell lines and bacterial strains. The results indicated that:

  • Compounds with similar structural motifs showed varying degrees of biological activity, emphasizing the importance of specific functional groups in enhancing efficacy.
  • The presence of furan and methoxy groups was correlated with increased activity against both cancer cells and bacteria.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 2-bromo-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-5-methoxybenzamide, and how can reaction conditions be optimized for higher yield?

  • Methodology : The synthesis involves multi-step reactions:

  • Bromination : Introduce bromine at position 2 of the benzamide core using agents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) .
  • Amide Coupling : Use coupling agents (e.g., EDC or DCC) to link the benzamide to the 3-(furan-2-yl)-2-hydroxy-2-methylpropyl side chain. Solvents like DMF or THF are preferred, with reaction times optimized to 12–24 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity .

Q. How do the structural features of this compound influence its solubility and formulation in biological assays?

  • Methodology :

  • Solubility : The bromine and methoxy groups enhance lipophilicity, while the hydroxyl and furan groups improve aqueous solubility. Use co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80) for in vitro studies .
  • Stability : Conduct pH-dependent stability assays (pH 2–9) to identify optimal storage conditions (e.g., lyophilization for long-term stability) .

Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, methoxy at δ 3.8–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z: ~423.1 Da) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodology :

  • Assay Standardization : Compare results under identical conditions (e.g., cell lines, incubation times). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
  • Purity Verification : Re-test compounds after rigorous purification to rule out by-product interference .
  • Structural Analog Analysis : Compare with derivatives lacking the furan or hydroxy group to isolate functional group contributions .

Q. What computational approaches are suitable for predicting the binding affinity of this compound with potential protein targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 or kinases). The furan ring may engage in π-π stacking, while the hydroxyl group forms hydrogen bonds .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to validate docking results .
  • Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants (Kd) .

Q. How can the metabolic stability of this compound be assessed to inform pharmacokinetic studies?

  • Methodology :

  • In Vitro Liver Microsomes : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates. IC50 values >10 µM suggest low drug-drug interaction risk .

Q. What strategies can optimize the enantiomeric purity of the 2-hydroxy-2-methylpropyl side chain during synthesis?

  • Methodology :

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) or enzymatic resolution (lipases in organic solvents) .
  • Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) to control stereochemistry at the hydroxy-bearing carbon .

Contradiction Analysis and Experimental Design

Q. Why do some studies report potent antimicrobial activity for this compound, while others show negligible effects?

  • Analysis :

  • Strain Variability : Activity against Gram-positive bacteria (e.g., S. aureus) is often higher than Gram-negative due to membrane permeability differences .
  • Biofilm vs. Planktonic Cells : Biofilm-embedded bacteria exhibit reduced susceptibility. Use assays like crystal violet staining to quantify biofilm inhibition .
    • Experimental Design : Include positive controls (e.g., ciprofloxacin) and test under both aerobic and anaerobic conditions .

Q. How does the furan ring’s electronic configuration influence the compound’s reactivity in nucleophilic substitution reactions?

  • Analysis :

  • Electrophilic Aromatic Substitution (EAS) : The electron-rich furan directs substitutions to the 5-position. DFT calculations (B3LYP/6-31G*) can map electron density .
  • Nucleophilic Attack : Thiols or amines target the bromine atom, with reaction rates monitored via TLC or <sup>19</sup>F NMR (if fluorine substituents are present) .

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